Isomaltol

描述

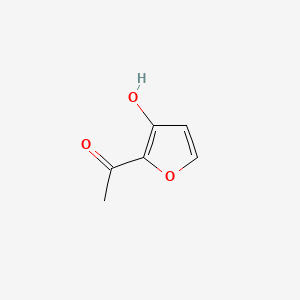

Isomaltol is a natural furan compound with the chemical formula C6H6O3 . It is primarily obtained through the enzymatic degradation of starch and is also a flavor component found in bread crust, produced by the thermal degradation (caramelization) of sugars . This compound is known for its sweet, malty aroma and is used in various food products to enhance flavor.

准备方法

Synthetic Routes and Reaction Conditions: Isomaltol can be synthesized through the Maillard reaction, which involves the reaction between an amino acid and a reducing sugar . Another method involves the alkali hydrolysis of O-galactosylthis compound, followed by extraction with an organic solvent .

Industrial Production Methods: In industrial settings, this compound is produced by the thermal degradation of sugars during the baking process. This method is commonly used in the food industry to produce flavor components in bread and other baked goods .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used with this compound include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are potential reducing agents.

Nucleophiles: Nucleophiles such as ammonia and amines can react with this compound in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various carboxylic acids and aldehydes.

科学研究应用

Chemical Properties and Mechanism of Action

Isomaltol exhibits a sweet flavor profile similar to sucrose and is primarily recognized for its role in enhancing flavor in food products. Its formation is a result of the Maillard reaction, which occurs between amino acids and reducing sugars during cooking processes, particularly in baking. The compound's structure allows it to interact with taste receptors, contributing to the sensory experience of food.

Scientific Research Applications

-

Food Industry :

- Flavoring Agent : this compound is widely used as a flavor enhancer in baked goods, providing a sweet, caramel-like aroma. Its low caloric value makes it an attractive alternative to traditional sugars in sugar-free products.

- Case Study : A chocolate manufacturer successfully integrated isomalt into their "No Sugar Added" chocolate bars, maintaining sweetness without the caloric impact of sugar .

-

Biological Research :

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties that could benefit cellular health. Ongoing research aims to explore its potential protective effects against oxidative stress in various cell types.

- Metabolic Studies : Research indicates that isomalt consumption does not impair metabolic function or induce hypercalciuria, suggesting its safety for regular dietary intake .

-

Medical Applications :

- Therapeutic Uses : this compound has been investigated for its potential as an iron supplement in the form of ferric maltol, which can aid in treating iron deficiency anemia. This application highlights its importance beyond mere flavor enhancement.

- Safety Profile : Regulatory bodies such as the European Food Safety Authority have classified this compound as safe for consumption, with no established maximum daily intake limits .

Comparative Analysis with Related Compounds

| Compound | Sweetness Profile | Primary Applications |

|---|---|---|

| This compound | Caramel-like aroma | Flavoring agent, potential antioxidant |

| Maltol | Sweet, cotton candy-like | Flavor enhancer in food products |

| Ethyl Maltol | Stronger flavor profile | Widely used in food and beverage |

This compound's distinct sensory properties set it apart from similar compounds like maltol and ethyl maltol, making it a valuable ingredient in both culinary and health-related applications.

Future Directions for Research

Ongoing research into this compound's biological activities could reveal further therapeutic potentials, particularly regarding its antioxidant capabilities and metabolic effects. Investigating its role as a metal-chelating agent may also open new avenues for application in materials science and pharmacology.

作用机制

The mechanism of action of isomaltol involves its interaction with various molecular targets and pathways. In the case of ferric maltol, the iron atom is complexed with three maltol molecules, increasing its bioavailability and preventing deposition in the duodenum as insoluble ferric hydroxide and phosphate . Once in circulation, the iron associates with transferrin and ferritin, facilitating its transport and storage in the body .

相似化合物的比较

Maltol: Another furan compound with a sweet, caramel-like aroma, commonly used as a flavor enhancer.

Ethyl Maltol: A derivative of maltol with a stronger flavor profile, used in the food and beverage industry.

Isomaltol’s distinct properties and formation processes make it a valuable compound in both scientific research and industrial applications.

生物活性

Isomaltol, a sugar alcohol derived from maltol, is gaining attention for its various biological activities. This compound is primarily recognized for its potential health benefits, including its role in metabolic processes and its effects on human health. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound (C₆H₁₂O₆) is a sugar alcohol that exhibits sweetness similar to sucrose but with lower caloric content. It is partially absorbed in the small intestine and metabolized differently than conventional sugars, making it an attractive option for low-calorie food products.

Metabolism and Absorption

This compound is not fully hydrolyzed in the gastrointestinal tract, which contributes to its lower glycemic index compared to regular sugars. Studies indicate that this compound is absorbed at a slower rate, leading to a gradual increase in blood glucose levels. This characteristic makes it beneficial for individuals managing diabetes or those seeking to control their blood sugar levels .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

This compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and reducing the risk of chronic diseases such as cancer and cardiovascular conditions.

- Case Study : In a study evaluating the antioxidant capacity of various sugar alcohols, this compound showed significant free radical scavenging activity, suggesting its potential role in protecting against oxidative damage .

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could contribute to the management of inflammatory diseases.

- Research Findings : A study highlighted that this compound reduced the production of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli, suggesting its potential therapeutic role in inflammatory conditions .

3. Effects on Gut Microbiota

This compound's unique absorption characteristics influence gut microbiota composition. It serves as a prebiotic, promoting the growth of beneficial gut bacteria.

- Data Table : Below are findings related to gut microbiota modulation by this compound:

| Microbial Species | Effect Observed |

|---|---|

| Bifidobacterium | Increased growth |

| Lactobacillus | Enhanced metabolic activity |

| Clostridium | Decreased pathogenic strains |

4. Glycemic Control

Due to its low glycemic index, this compound can be beneficial for glycemic control.

属性

IUPAC Name |

1-(3-hydroxyfuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIGCVXMBGOWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187790, DTXSID301282527 | |

| Record name | Isomaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3420-59-5, 88511-92-6 | |

| Record name | Isomaltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3420-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76NST80C38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is isomaltol formed in food?

A1: this compound arises as a product of the Maillard reaction, primarily from the degradation of sugars like lactose and maltose in the presence of amino acids. [, , ] This process commonly occurs during the heating of foods, contributing to the characteristic aroma and flavor of roasted coffee, bread crust, and other thermally processed products. [, , ]

Q2: Can you explain the formation of this compound from lactose in more detail?

A2: The process begins with lactose reacting with an amine, leading to the formation of several intermediate compounds. [] Key intermediates include a beta-pyranone derivative, a cyclopentenone derivative, and an this compound glycoside. [] Further reactions and rearrangements, often involving additional amine interactions, eventually yield this compound as a final product. []

Q3: Is this compound found in any natural sources besides thermally processed food?

A3: Yes, this compound and its derivatives have been identified in natural sources like Korean red ginseng. [] In the case of ginseng, this compound is found as a glycoside, indicating its association with sugar molecules. [] The presence of this compound in such plants suggests its potential role in natural metabolic pathways beyond the Maillard reaction.

Q4: What is the molecular structure of this compound?

A4: this compound is a heterocyclic compound with a furan ring structure. It features a hydroxyl group (-OH) at position 3 and an acetyl group (-COCH3) at position 2 of the furan ring. This unique structure influences its physical and chemical properties.

Q5: What are the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H6O3. It has a molecular weight of 126.11 g/mol.

Q6: What spectroscopic data is available to characterize this compound?

A6: Various spectroscopic techniques are employed to characterize this compound, including: * NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information about the arrangement of atoms in the molecule and its electronic environment. [, ]* IR (Infrared) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]* UV (Ultraviolet-Visible) Spectroscopy: Provides information about the electronic transitions within the molecule, which helps in structural elucidation and quantification. [, ]* Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the molecule, aiding in structural confirmation. [, ]

Q7: What are some notable chemical properties of this compound?

A7: this compound exhibits several interesting chemical properties, including:* Tautomerism: It can exist in different tautomeric forms, primarily as an alpha,beta-unsaturated ketone and, to a lesser extent, as an enol. [, ] * Metal Complexation: this compound can act as a chelating agent, forming complexes with various metal ions. [, , ] This property has implications for its potential biological activity and applications in materials science. * Reactivity with Amines: Being a product of the Maillard reaction, this compound retains reactivity with amines. [, ] It can undergo further reactions with amines, leading to the formation of more complex heterocyclic compounds, including pyrroles, pyridines, and furanones. []

Q8: How does the structure of this compound relate to its reactivity?

A8: The presence of the hydroxyl and acetyl groups on the furan ring significantly influences this compound's reactivity. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile, while the acetyl group can undergo reactions typical of ketones, such as condensation and addition reactions.

Q9: What are the known applications of this compound?

A9: this compound is primarily recognized for its flavoring properties. It is used in the food industry to impart a sweet, caramel-like aroma to various products. [] Additionally, its metal-chelating properties have been investigated for potential applications in fields such as medicine and materials science. [, ]

Q10: How does this compound compare to its structural isomer, maltol, in terms of applications?

A10: Both this compound and maltol are used as flavoring agents, but they possess distinct sensory profiles. This compound exhibits a stronger, more caramel-like aroma compared to maltol, which has a sweeter, more cotton candy-like aroma. [, ]

Q11: How is this compound typically quantified in food and other matrices?

A12: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) or Mass Spectrometry (MS), is commonly employed for the quantification of this compound in complex mixtures like food products. [, ] These techniques offer high sensitivity and selectivity, enabling the accurate measurement of this compound levels. [, ]

Q12: What are some future directions for research on this compound?

A13: Further exploration of the biological activities of this compound and its derivatives, particularly their metal-chelating properties and potential antioxidant activity, is crucial. [] Understanding the metabolic fate of this compound in vivo is essential for assessing its safety and suitability for pharmaceutical or food applications. [] Additionally, investigating the use of this compound and its derivatives as building blocks for developing novel materials with tailored properties, such as metal-organic frameworks, holds promise. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。